molecular formula C17H11BrClNO2 B11946295 N-(2-bromophenyl)-5-(2-chlorophenyl)furan-2-carboxamide CAS No. 618400-86-5

N-(2-bromophenyl)-5-(2-chlorophenyl)furan-2-carboxamide

Cat. No.: B11946295
CAS No.: 618400-86-5
M. Wt: 376.6 g/mol
InChI Key: RDNDZGVHHSNRGU-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-5-(2-chlorophenyl)furan-2-carboxamide: is an organic compound that belongs to the class of furan carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-5-(2-chlorophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Substitution Reactions: Introduction of the bromine and chlorine substituents on the phenyl rings can be done through electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the furan carboxylic acid with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase yield, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-5-(2-chlorophenyl)furan-2-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-bromophenyl)-5-(2-chlorophenyl)furan-2-carboxamide:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential use as a drug candidate for treating diseases.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-5-(2-chlorophenyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

N-(2-bromophenyl)-5-(2-chlorophenyl)furan-2-carboxamide: can be compared with other furan carboxamides:

    N-(2-bromophenyl)-5-phenylfuran-2-carboxamide: Lacks the chlorine substituent.

    N-(2-chlorophenyl)-5-(2-bromophenyl)furan-2-carboxamide: Different substitution pattern.

    N-phenyl-5-(2-chlorophenyl)furan-2-carboxamide: Lacks the bromine substituent.

These comparisons highlight the uniqueness of This compound in terms of its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

618400-86-5

Molecular Formula

C17H11BrClNO2

Molecular Weight

376.6 g/mol

IUPAC Name

N-(2-bromophenyl)-5-(2-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C17H11BrClNO2/c18-12-6-2-4-8-14(12)20-17(21)16-10-9-15(22-16)11-5-1-3-7-13(11)19/h1-10H,(H,20,21)

InChI Key

RDNDZGVHHSNRGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3Br)Cl

Origin of Product

United States

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